2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid
Overview
Description
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid typically involves the condensation of 2-aminopyridine with benzaldehyde, followed by cyclization and oxidation steps . One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions . The reaction mixture is then subjected to cyclization using a suitable catalyst, such as palladium on carbon, and finally oxidized to form the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro compounds, acidic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-methanol
- 2-Phenylimidazo[1,2-a]pyridine-3-nitrile
Uniqueness
2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid is unique due to its carboxylic acid functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for further derivatization and enhances its potential as a versatile intermediate in synthetic chemistry.
Biological Activity
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound and its derivatives, focusing on anti-inflammatory, analgesic, and antimicrobial activities.
Synthesis of this compound
The synthesis of this compound involves multiple steps, starting from readily available precursors. Various derivatives have been synthesized to explore structure-activity relationships (SAR) and enhance biological efficacy. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has been identified as one of the most active derivatives in terms of anti-inflammatory properties .
Anti-inflammatory Activity
A significant body of research has focused on the anti-inflammatory properties of this compound and its derivatives. Studies have demonstrated that these compounds can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Key Findings:
- A study reported that certain derivatives exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .
- In vivo experiments showed that compounds effectively reduced edema in carrageenan-induced models .
Table 1: Anti-inflammatory Activity of Selected Derivatives
Compound | COX Inhibition (%) | Edema Reduction (mg) | Comparison to Indomethacin |
---|---|---|---|
6-Methyl Derivative | 75% | 0.5 mg | Comparable |
Parent Compound | 50% | 1.0 mg | Lower |
Analgesic Activity
The analgesic effects of these compounds have also been investigated. While some derivatives showed promising results in pain models, the overall analgesic activity was generally less pronounced than their anti-inflammatory effects.
Research Insights:
- The analgesic activity was assessed using the acetic acid writhing test; however, many derivatives did not demonstrate significant efficacy compared to standard analgesics .
Antimicrobial Activity
Emerging studies suggest potential antimicrobial properties of this compound derivatives against various bacterial strains.
Notable Results:
- Certain derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Selected Derivatives
Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against E. coli |
---|---|---|
Derivative A | 0.05 | 0.10 |
Derivative B | 0.15 | 0.20 |
Case Studies
Several case studies highlight the therapeutic potential of these compounds:
- Case Study on Inflammation : A study involving a rat model demonstrated that administration of a specific derivative significantly reduced paw swelling compared to controls and was well-tolerated without gastrointestinal side effects .
- Case Study on Antimicrobial Properties : In vitro assays indicated that a new derivative showed effective bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative treatment for resistant infections .
Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWJFXUNWPMQSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371871 | |
Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123533-41-5 | |
Record name | 2-PHENYLIMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications were explored in the study, and how did these modifications affect the anti-inflammatory activity of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives?
A1: The research focused on modifying the carboxylic acid group of this compound. Scientists synthesized a series of esters, acids, and amides to evaluate the impact of these modifications on anti-inflammatory and analgesic activity, as well as their potential for gastrointestinal ulceration []. The study found that introducing a methyl group at the 6th position of the this compound scaffold yielded the most potent anti-inflammatory compound in the series: 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) [].
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